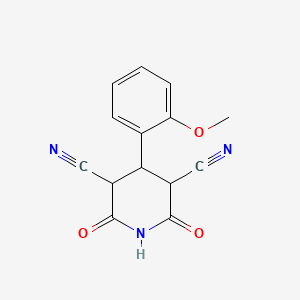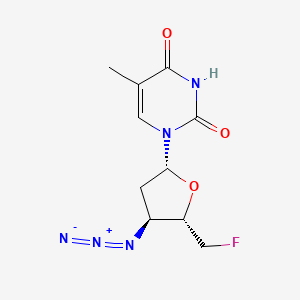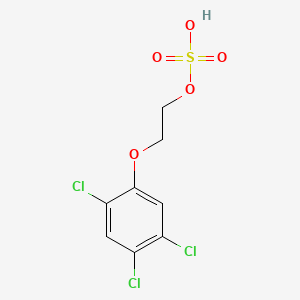
Enoxiacin Gluconate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Enoxacin Gluconate is a compound derived from enoxacin, a broad-spectrum fluoroquinolone antibiotic. Enoxacin is known for its bactericidal properties, which it achieves by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication . Enoxacin Gluconate is the gluconate salt form of enoxacin, which enhances its solubility and stability, making it suitable for various pharmaceutical applications .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Enoxacin Gluconate involves dissolving glucono-delta-lactone in water and enoxacin in absolute ethyl alcohol. These two solutions are then combined in a three-neck bottle and stirred away from light to allow the reaction to occur. The resulting solution is filtered, and absolute ethyl alcohol is added to recrystallize the product at low temperatures. The product is then filtered, rinsed, and dried in a vacuum to obtain crude Enoxacin Gluconate. This crude product is further processed by dissolving, absorbing, filtering, washing, and drying to produce the final powder form suitable for injection .
Industrial Production Methods
Industrial production of Enoxacin Gluconate follows similar steps but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced filtration and drying techniques helps in achieving a stable and high-quality product .
化学反应分析
Types of Reactions
Enoxacin Gluconate undergoes various chemical reactions, including:
Oxidation: Enoxacin can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups in enoxacin, altering its chemical properties.
Substitution: Enoxacin can undergo substitution reactions where functional groups are replaced by other groups, potentially modifying its activity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of enoxacin N-oxide, while reduction can yield various reduced forms of enoxacin .
科学研究应用
Enoxacin Gluconate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying the behavior of fluoroquinolones under different chemical conditions.
Biology: Investigated for its effects on bacterial DNA replication and its potential as an antibacterial agent.
Medicine: Explored for its therapeutic potential in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
作用机制
Enoxacin Gluconate exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, repair, and recombination. By binding to these enzymes, Enoxacin Gluconate prevents the untwisting of DNA required for replication, leading to bacterial cell death . Additionally, Enoxacin has been shown to enhance microRNA processing, which may have implications in gene regulation and potential therapeutic applications .
相似化合物的比较
Similar Compounds
Ciprofloxacin: Another fluoroquinolone antibiotic with similar mechanisms of action but different pharmacokinetic properties.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity and different clinical applications.
Norfloxacin: A fluoroquinolone used primarily for urinary tract infections.
Uniqueness of Enoxacin Gluconate
Enoxacin Gluconate stands out due to its enhanced solubility and stability compared to enoxacin alone. This makes it more suitable for pharmaceutical formulations, particularly for injectable forms. Its unique ability to enhance microRNA processing also sets it apart from other fluoroquinolones, offering potential new avenues for research and therapeutic applications .
属性
分子式 |
C21H31FN4O11 |
|---|---|
分子量 |
534.5 g/mol |
IUPAC 名称 |
1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid;2,3,4,5,6-pentahydroxyhexanoic acid;hydrate |
InChI |
InChI=1S/C15H17FN4O3.C6H12O7.H2O/c1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20;7-1-2(8)3(9)4(10)5(11)6(12)13;/h7-8,17H,2-6H2,1H3,(H,22,23);2-5,7-11H,1H2,(H,12,13);1H2 |
InChI 键 |
ATNXSSJEIMKNDX-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


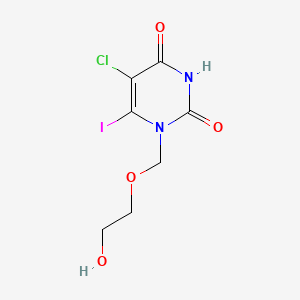

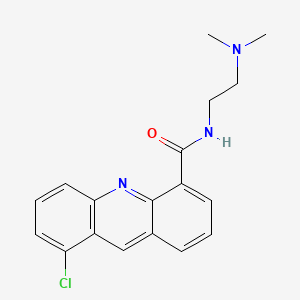
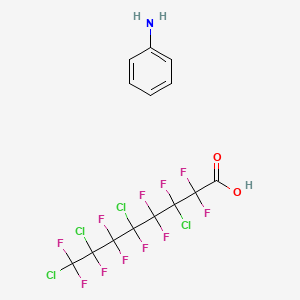
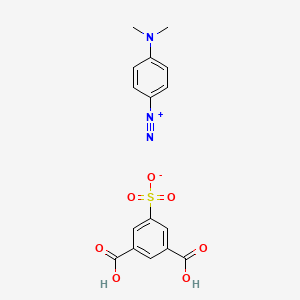

![(8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B12810906.png)


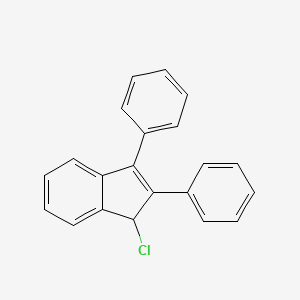
![1,3,6,8,11,13-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,7,12-triene](/img/structure/B12810917.png)
